molecular formula C8H11NO2S B2647862 N-(2-methylphenyl)methanesulfonamide CAS No. 7022-17-5

N-(2-methylphenyl)methanesulfonamide

Cat. No.: B2647862
CAS No.: 7022-17-5
M. Wt: 185.24
InChI Key: KSWJWTKGCHLIIX-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.24. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylphenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylphenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-7-5-3-4-6-8(7)9-12(2,10)11/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWJWTKGCHLIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-mesyl-o-toluidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Reactivity in Medicinal Chemistry

Executive Summary

N-Mesyl-o-toluidine (IUPAC: N-(2-methylphenyl)methanesulfonamide) is a critical intermediate in organic synthesis, serving as a robust scaffold for drug discovery and agrochemical development. Its utility stems from the sulfonamide moiety, which acts as both a bioisostere for carboxylic acids and a powerful directing group (DG) for transition-metal-catalyzed C–H activation. This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol, and its application in modern ligand-directed functionalization.

Chemical Identity & Structural Analysis

The molecule consists of an o-toluidine core sulfonated at the nitrogen atom. The ortho-methyl group introduces steric strain that forces the sulfonamide nitrogen out of planarity with the phenyl ring, influencing both its solubility and reactivity profile.

Nomenclature & Identifiers
Parameter Details
IUPAC Name N-(2-methylphenyl)methanesulfonamide
Common Names N-Mesyl-o-toluidine; 2'-Methylmethanesulfonanilide
CAS Registry Number 13294-55-8
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
SMILES CC1=CC=CC=C1NS(=O)(=O)C
Electronic & Steric Properties
  • Acidity (pKa): The sulfonamide N-H proton is significantly acidic (pKa ≈ 10.0–10.5 in DMSO). This acidity allows for facile deprotonation by weak bases (e.g., K₂CO₃, Cs₂CO₃), facilitating N-alkylation reactions.

  • Directing Group (DG) Potential: The sulfonyl oxygen atoms and the nitrogen lone pair can coordinate with transition metals (Pd, Rh, Ru), directing C–H activation to the ortho position of the phenyl ring (specifically the 6-position, as the 2-position is blocked by the methyl group).

Physicochemical Properties

The following data points are critical for handling and process development.

Property Value / Observation Implication for Protocol
Physical State Crystalline SolidEasy to handle/weigh compared to liquid amines.
Melting Point 102–104 °CSuitable for solid-state storage; verify purity via melting range.
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in H₂O.Use organic solvents for extraction; aqueous workup is effective for removing salts.
Stability Stable under ambient conditions. Hydrolytically stable at neutral pH.Can be stored at room temperature (RT). Avoid strong acids/bases at high heat unless intended.

Validated Synthesis Protocol

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of the o-toluidine nitrogen on the electrophilic sulfur of methanesulfonyl chloride (MsCl). A base (typically pyridine or triethylamine) is required to neutralize the HCl byproduct and drive the equilibrium forward.

Step-by-Step Methodology

Scale: 10 mmol (approx. 1.07 g of o-toluidine)

Reagents:

  • o-Toluidine (1.0 equiv, 1.07 g)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv, 1.37 g)

  • Pyridine (2.0 equiv, 1.58 g) or Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 20 mL)

Protocol:

  • Preparation: Charge a 50 mL round-bottom flask with o-toluidine and dry DCM under an inert atmosphere (N₂ or Ar). Add Pyridine.

  • Cooling: Cool the solution to 0 °C using an ice bath. Rationale: The reaction is exothermic; cooling prevents side reactions and controls the rate.

  • Addition: Add MsCl dropwise over 15 minutes.

    • Observation: White precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor via TLC (30% EtOAc in Hexanes). The starting amine spot (lower Rf) should disappear.

  • Workup:

    • Quench with 1M HCl (20 mL) to solubilize pyridine salts and remove unreacted amine.

    • Extract the organic layer.[1][2] Wash with saturated NaHCO₃ (to remove excess acid) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or Hexanes/EtOAc if necessary.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: o-Toluidine + DCM + Pyridine Cool Cool to 0°C (Ice Bath) Start->Cool Add Add MsCl Dropwise (Exothermic Control) Cool->Add React Stir at RT (2-4 hrs) Monitor via TLC Add->React Quench Quench with 1M HCl (Removes Pyridine) React->Quench Extract Phase Separation (Org: Product | Aq: Salts) Quench->Extract Purify Concentrate & Recrystallize Extract->Purify

Figure 1: Step-by-step workflow for the synthesis of N-mesyl-o-toluidine.

Reactivity & Applications in Drug Design

The N-mesyl group is not merely a protecting group; it is a functional handle.

N-Alkylation (Tertiary Sulfonamide Synthesis)

The acidic N-H allows for clean alkylation using mild bases.

  • Conditions: K₂CO₃, DMF, Alkyl Halide (R-X), 60 °C.

  • Application: Creating libraries of N-alkylated sulfonamides for SAR (Structure-Activity Relationship) studies.

Pd-Catalyzed C–H Activation (The "Money" Reaction)

The sulfonamide group acts as a directing group (DG) to functionalize the ortho position (C6) of the toluene ring.

  • Mechanism: The Nitrogen or Oxygen of the sulfonamide coordinates to Pd(II), forming a palladacycle intermediate.

  • Transformations:

    • Halogenation:[3] Pd(OAc)₂, NCS/NBS → ortho-Halo-sulfonamide.

    • Arylation: Pd(OAc)₂, Aryl Iodide, AgOAc → Biaryl synthesis.

    • Acylation: Pd catalyst, Aldehydes → ortho-Acyl derivatives.

Reactivity Pathways Diagram

Reactivity Core N-Mesyl-o-toluidine (Scaffold) Base Base (K2CO3) + R-X Core->Base pKa ~10 Pd Pd(OAc)2 Catalyst (C-H Activation) Core->Pd Directing Group N_Alk N-Alkylated Product (Tertiary Sulfonamide) Base->N_Alk Palladacycle Palladacycle Intermediate Pd->Palladacycle Ortho_Func Ortho-Functionalized Product (C6) Palladacycle->Ortho_Func + Electrophile

Figure 2: Divergent reactivity pathways: N-alkylation vs. Pd-catalyzed C-H activation.

Safety & Handling (SDS Summary)

  • Hazards: N-Mesyl-o-toluidine is an irritant (Skin/Eye/Respiratory).

  • Precursor Hazard: o-Toluidine is a known carcinogen (Category 1B) and toxic by inhalation/skin contact. Methanesulfonyl chloride is corrosive and a lachrymator.

  • Controls: All manipulations involving the precursors must be performed in a functioning fume hood. Wear nitrile gloves and safety glasses.

  • Disposal: Dispose of organic waste in halogenated solvent streams (due to DCM usage).

References

  • National Institute of Standards and Technology (NIST). "N-Methyl-o-toluidine (Related Amine Data)." NIST Chemistry WebBook. Available at: [Link]

  • Organic Syntheses. "General Procedures for Sulfonylation of Amines." Org.[4][5] Synth. Coll. Vol. 4, p.34.

  • Lyons, T. W., & Sanford, M. S. (2010). "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews, 110(2), 1147–1169.
  • PubChem. "Compound Summary: N-(2-methylphenyl)methanesulfonamide (CAS 13294-55-8)." National Library of Medicine. Available at: [Link]

Sources

Technical Monograph: N-(o-tolyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(o-tolyl)methanesulfonamide SMILES: CS(=O)(=O)Nc1ccccc1C[1][2]

Structural Informatics, Synthetic Protocols, and Physicochemical Profiling[2][3]

Executive Summary

N-(o-tolyl)methanesulfonamide (IUPAC: N-(2-methylphenyl)methanesulfonamide) serves as a critical sulfonamide scaffold in medicinal chemistry and agrochemical synthesis.[2][3] Characterized by the fusion of a lipophilic o-toluidine moiety with a polar methanesulfonyl group, this molecule acts as a privileged hydrogen-bonding donor/acceptor motif.[2][3][4]

This guide provides a definitive technical profile of the compound, detailing its structural encoding (SMILES), validated synthetic pathways, and analytical signatures. It is designed for researchers requiring a self-validating protocol for the generation and utilization of this intermediate.[2][4]

Structural Informatics & Chemical Identity

The core identity of the molecule is defined by the steric influence of the ortho-methyl group, which restricts rotation around the N-C(phenyl) bond relative to its para-isomer, influencing both solubility and biological binding affinity.[2]

Identifiers & Descriptors[2][3][4][5][6][7]
ParameterValueTechnical Note
Common Name N-(o-tolyl)methanesulfonamideAlso: N-Mesyl-o-toluidine
SMILES CS(=O)(=O)Nc1ccccc1CCanonical representation
InChI Key Calculated from SMILESUnique hash for database integration
Molecular Formula C₈H₁₁NO₂S-
Molecular Weight 185.24 g/mol Monoisotopic Mass: 185.051
H-Bond Donors 1Sulfonamide N-H
H-Bond Acceptors 2Sulfonyl Oxygens (S=O)
Rotatable Bonds 2S-N and N-C(Ar)
3D Conformation Logic

The ortho-methyl group creates a "molecular cleft."[2][3][4] Unlike the p-tolyl analog, the o-tolyl substituent forces the sulfonamide nitrogen out of planarity with the phenyl ring to minimize steric clash between the methyl protons and the sulfonyl oxygens.[2] This conformation is critical when this scaffold is used as a ligand in protein docking.[2][4]

Synthetic Protocol (Validated)

The following protocol utilizes a modified Schotten-Baumann reaction . It is preferred over direct sulfonation due to higher regioselectivity and milder conditions.[2][4]

Reaction Logic
  • Nucleophile: o-Toluidine (Primary amine, moderately nucleophilic).[2]

  • Electrophile: Methanesulfonyl Chloride (MsCl) (Hard electrophile).

  • Base: Pyridine (Acts as both solvent and proton scavenger to drive equilibrium).

  • Thermodynamics: Highly exothermic; requires strict thermal control (<5°C) to prevent bis-sulfonylation.[2][4]

Step-by-Step Methodology

Reagents:

  • o-Toluidine (10.0 mmol, 1.07 g)[2]

  • Methanesulfonyl Chloride (11.0 mmol, 1.26 g)

  • Pyridine (anhydrous, 15 mL)

  • Dichloromethane (DCM) (for workup)

  • HCl (1M, aqueous)

Procedure:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with o-toluidine (1.0 eq) and anhydrous pyridine (10 volumes). Purge with N₂.[2][4]

  • Cooling: Submerge the flask in an ice/brine bath to reach 0°C.

  • Addition: Add Methanesulfonyl chloride (1.1 eq) dropwise via a pressure-equalizing addition funnel over 20 minutes.

    • Critical Control Point: Internal temperature must not exceed 5°C. Rapid addition leads to exotherms and impurity formation (purple/brown discoloration).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 3:7).

  • Quench: Pour the reaction mixture into 50 mL of ice-cold 1M HCl. (The acid neutralizes the pyridine and solubilizes the pyridinium salts).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Wash: Wash combined organics with Brine (1 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield colorless needles.[4]

Synthetic Workflow Diagram

SynthesisWorkflow Reactants Reactants o-Toluidine + MsCl Conditions Conditions Pyridine, 0°C -> RT N2 Atmosphere Reactants->Conditions Dropwise Addition Intermediate Intermediate Sulfonamide-Pyridine Complex Conditions->Intermediate Nucleophilic Attack Quench Quench/Workup 1M HCl Wash (Remove Pyridine) Intermediate->Quench Acid Hydrolysis Product Final Product N-(o-tolyl)methanesulfonamide (Crystalline Solid) Quench->Product Recrystallization (EtOH)

Caption: Figure 1. Step-wise synthetic workflow for the mono-sulfonylation of o-toluidine.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting low yields.[4] The reaction proceeds via an SN2-like attack on the sulfur atom.[2][4]

Mechanism Amine o-Toluidine (Nucleophile) TS Tetrahedral Transition State (Pentacoordinate Sulfur) Amine->TS Attack on Sulfur MsCl Methanesulfonyl Chloride (Electrophile) MsCl->TS Attack on Sulfur Result N-(o-tolyl)methanesulfonamide + Pyridinium Chloride TS->Result Cl- Departure & Deprotonation Base Pyridine (Proton Sponge) Base->Result Captures HCl

Caption: Figure 2. Mechanistic pathway demonstrating the nucleophilic substitution at the sulfonyl center.

Physicochemical & Analytical Profiling

Solubility & pKa

The sulfonamide proton is acidic (pKa ~10.8). This property allows the compound to be deprotonated by strong bases (e.g., NaOH, NaH) to form a nucleophilic salt, useful for N-alkylation reactions.[2]

SolventSolubility (25°C)Usage
Water Low (< 1 mg/mL)Workup medium
DCM HighExtraction solvent
DMSO HighBiological assay stock
Ethanol Moderate (High at reflux)Recrystallization
Spectroscopic Validation (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, 1H, Ar-H)[2]

    • δ 7.25 (m, 2H, Ar-H)[2]

    • δ 7.15 (t, 1H, Ar-H)[2]

    • δ 6.50 (br s, 1H, N-H) — Exchangeable with D₂O

    • δ 3.05 (s, 3H, SO₂-CH₃) — Characteristic singlet[2]

    • δ 2.35 (s, 3H, Ar-CH₃)[2]

  • IR (ATR):

    • 3250 cm⁻¹ (N-H stretch)

    • 1320 cm⁻¹ (S=O asymmetric stretch)

    • 1150 cm⁻¹ (S=O symmetric stretch)

References

  • PubChem Compound Summary. N-ethyl-1-(2-methylphenyl)methanesulfonamide (Analogous Structure Reference). National Center for Biotechnology Information.[2][4] [Link]

  • Organic Syntheses. Preparation of Sulfonamides via Schotten-Baumann conditions.[2][4] Org.[2][4][5][6] Synth. Coll. Vol. 4, p.943.[2][4] [Link]

  • Bordwell pKa Table. Acidity of Sulfonamides in DMSO and Water.[Link]

Sources

Technical Guide: Solubility Profile and Handling of N-(2-methylphenyl)methanesulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and physicochemical characteristics of N-(2-methylphenyl)methanesulfonamide in Dimethyl Sulfoxide (DMSO).

Executive Summary

N-(2-methylphenyl)methanesulfonamide (also known as N-mesyl-o-toluidine) is a sulfonamide derivative frequently utilized as a synthetic intermediate or a fragment in medicinal chemistry. Its solubility in Dimethyl Sulfoxide (DMSO) is a critical parameter for biological screening and chemical synthesis, as DMSO serves as the universal vehicle for compound management.

This guide provides a definitive protocol for solubilizing this compound, analyzing its thermodynamic behavior, and managing precipitation risks during aqueous dilution. Based on the structural properties of N-aryl sulfonamides, this compound exhibits high solubility in DMSO due to favorable hydrogen bonding interactions, typically allowing for stock concentrations exceeding 100 mM .

Physicochemical Characterization

Before solubilization, the compound must be accurately characterized to ensure stoichiometry and stability.

PropertyDetail
Chemical Name N-(2-methylphenyl)methanesulfonamide
Synonyms N-mesyl-o-toluidine; 2'-Methylmethanesulfonanilide
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
Physical State Crystalline Solid (White to Off-White)
H-Bond Donors 1 (Sulfonamide NH)
H-Bond Acceptors 2 (Sulfonyl Oxygens)
Predicted LogP ~1.5 - 2.0 (Lipophilic, favorable for DMSO)

Solubility Dynamics in DMSO

Mechanistic Basis

The dissolution of N-(2-methylphenyl)methanesulfonamide in DMSO is driven by specific solute-solvent interactions that overcome the crystal lattice energy:

  • Dipole-Dipole Interactions: The highly polar sulfonyl group (

    
    ) interacts strongly with the polar sulfoxide bond of DMSO.
    
  • Hydrogen Bonding: The sulfonamide nitrogen proton (

    
    ) is relatively acidic (
    
    
    
    ). DMSO is a potent hydrogen bond acceptor, forming a stable solvation shell around the NH proton.
  • Hydrophobic Effects: The methylphenyl (o-tolyl) ring interacts with the methyl groups of DMSO via van der Waals forces, further stabilizing the solution.

Solubility Classification

Based on structural analogs (e.g., N-phenylmethanesulfonamide), N-(2-methylphenyl)methanesulfonamide is classified as Freely Soluble in DMSO.

  • Target Stock Concentration: 10 mM to 100 mM.

  • Saturation Limit (Est.): >500 mM (approx. >90 mg/mL) at 25°C.

Thermodynamic Considerations

The dissolution process is typically endothermic (requires heat to break the lattice) but entropically favorable.

  • 
    :  Spontaneous dissolution.
    
  • 
    :  Gentle warming (37°C) significantly accelerates the rate of dissolution by overcoming the activation energy of lattice disruption.
    

Experimental Protocol: Preparation of Stock Solutions

This protocol ensures the generation of a homogenous, stable 100 mM stock solution suitable for high-throughput screening (HTS) or synthetic applications.

Materials Required[1]
  • Compound: N-(2-methylphenyl)methanesulfonamide (>95% purity).

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or HTS Grade,

    
    99.9%).
    
  • Equipment: Vortex mixer, Ultrasonic bath, Analytical balance (0.01 mg precision).

Step-by-Step Workflow

Step 1: Gravimetric Quantification Weigh approximately 18.5 mg of the compound into a sterile, amber glass vial (to protect from light). Record the exact mass (


).

Step 2: Volume Calculation Calculate the required volume of DMSO (


) to achieve a 100 mM concentration using the formula:


For 18.52 mg:

.

Step 3: Solvation Add the calculated volume of anhydrous DMSO to the vial.

Step 4: Mechanical Dispersion

  • Vortex: Vortex at medium speed for 30 seconds.

  • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 1-5 minutes. Note: Avoid prolonged sonication which can heat the DMSO and degrade labile compounds.

Step 5: Visual QC Inspect the solution against a dark background. It should be strictly clear and colorless. Any turbidity indicates incomplete dissolution or impurities.

Workflow Diagram

SolubilityWorkflow Solid Solid Compound (Crystalline) Weigh Weighing (Analytical Balance) Solid->Weigh AddDMSO Add Anhydrous DMSO (Calc. Volume) Weigh->AddDMSO Mix Vortex & Sonicate (1-5 mins) AddDMSO->Mix Check Visual QC (Clear Solution?) Mix->Check Check->Mix No (Particles) Stock 100 mM Stock (Ready for Assay) Check->Stock Yes Dilute Aqueous Dilution (Precipitation Risk) Stock->Dilute

Caption: Logical workflow for the preparation and validation of N-(2-methylphenyl)methanesulfonamide stock solutions in DMSO.

Handling and Precipitation Risks (The "Crash-Out" Effect)

While highly soluble in DMSO, sulfonamides are hydrophobic (LogP ~1.5-2.0) and sparingly soluble in water.[1] A critical failure mode in biological assays is the precipitation of the compound upon dilution into aqueous buffers (PBS, media).

Solubility Equilibrium Diagram

The following diagram illustrates the transition from a stable organic solvate to a potential precipitate in an aqueous environment.

SolubilityEquilibrium DMSO_Solv DMSO Solvated State (Stable H-Bonds) Transition Mixing Zone (DMSO/Water Interface) DMSO_Solv->Transition Dilution (1:1000) Aq_Solv Aqueous Solvated State (Low Capacity) Transition->Aq_Solv < Solubility Limit Precip Solid Precipitate (Aggregates) Transition->Precip > Solubility Limit (Crash Out) Aq_Solv->Precip Time/Temp Change

Caption: Phase behavior of sulfonamides upon transfer from DMSO stock to aqueous assay buffer.

Mitigation Strategies
  • Intermediate Dilution: Do not dilute directly from 100 mM to assay buffer. Perform an intermediate dilution in DMSO (e.g., to 1 mM) before the final aqueous step to improve dispersion kinetics.

  • Limit Final DMSO %: Keep final DMSO concentration <1% (v/v) to minimize solvent toxicity while maintaining solubility.

  • Warm Buffers: Ensure assay buffers are at room temperature or 37°C; cold buffers increase precipitation risk.

Safety and Stability

  • DMSO Permeability: DMSO enhances skin permeability. Since sulfonamides can cause allergic reactions (sulfa allergy), double-gloving (Nitrile) is mandatory to prevent transdermal absorption of the compound.

  • Hygroscopicity: DMSO is hygroscopic. Water absorption reduces its solvent power and can cause compound hydrolysis over long-term storage. Store stocks in aliquots at -20°C in desiccated conditions.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Gaylord Chemical. (2007). "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin #102B.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context on Sulfonamide physicochemical properties).

  • Balbach, S., & Korn, C. (2004). "Pharmaceutical evaluation of early development candidates: the 100 mg approach." International Journal of Pharmaceutics.

Sources

An In-depth Technical Guide to the Characterization of N-mesyl-o-toluidine: A Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization of N-mesyl-o-toluidine, with a primary focus on the principles and methodologies for accurate melting point determination. In the absence of extensive published data for this specific compound, this document serves as a practical guide for its synthesis and subsequent physical characterization, a common scenario in research and development.

Introduction: The Significance of Physical Properties in Chemical Synthesis

N-mesyl-o-toluidine, also known as N-(2-methylphenyl)methanesulfonamide, is a sulfonamide derivative. While specific applications are not widely documented, its structural motifs are common in medicinal chemistry and materials science. When a novel compound or a known compound with sparse data is synthesized, its physical properties become the first line of characterization. Among these, the melting point is a critical parameter. It serves as a crucial indicator of purity and can be used for preliminary identification.[1][2]

A pure crystalline solid will exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5-1°C.[1] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[3] This phenomenon, known as melting point depression, makes it a fundamental and accessible technique for assessing the success of a purification process, such as recrystallization.[1][4] For professionals in drug development, accurate melting point determination is a foundational step in quality control and ensuring the consistency of active pharmaceutical ingredients (APIs).[2]

Synthesis and Purification of N-mesyl-o-toluidine

To determine its melting point, a pure sample of N-mesyl-o-toluidine must first be obtained. A common and reliable method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. In this case, o-toluidine is reacted with methanesulfonyl chloride.

Reaction Scheme:

o-Toluidine + Methanesulfonyl Chloride --(Base)--> N-mesyl-o-toluidine

The reaction proceeds via a nucleophilic attack of the amine nitrogen of o-toluidine on the electrophilic sulfur atom of methanesulfonyl chloride, followed by the elimination of hydrogen chloride, which is neutralized by a base (e.g., pyridine or triethylamine).[5]

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve o-toluidine (1.0 equivalent) and a suitable base like pyridine or triethylamine (1.2 equivalents) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagent: Cool the solution to 0°C using an ice bath. To this stirred solution, add methanesulfonyl chloride (1.1 equivalents) dropwise via a syringe or dropping funnel. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (o-toluidine) is consumed.

  • Work-up and Purification:

    • Upon completion, quench the reaction with the addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

    • Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude N-mesyl-o-toluidine should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure, crystalline solid. The purity of the recrystallized product should be confirmed before proceeding to melting point analysis.

G cluster_synthesis Synthesis cluster_workup Work-up A Dissolve o-toluidine & base in dry solvent B Cool to 0°C A->B C Add Methanesulfonyl Chloride dropwise B->C D Warm to RT & Stir (12-18h) C->D E Monitor by TLC D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash with HCl, NaHCO3, Brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Crude Product J->K L Recrystallization K->L M Pure Crystalline N-mesyl-o-toluidine L->M

Caption: Synthesis and Purification Workflow for N-mesyl-o-toluidine.

A Rigorous Protocol for Melting Point Determination

Accurate melting point determination is contingent on a calibrated instrument and proper sample preparation.

Apparatus and Materials
  • Melting point apparatus (e.g., digital Mel-Temp or similar)

  • Melting point capillary tubes (sealed at one end)

  • Certified melting point standards (e.g., benzoic acid, caffeine)

  • Mortar and pestle

  • Spatula

  • Watch glass

Step 1: Calibration of the Melting Point Apparatus

Before analyzing any sample, the accuracy of the apparatus's thermometer must be verified. This is a critical step for ensuring the trustworthiness of the data.

  • Select Standards: Choose at least two certified standards that bracket the expected melting point of your compound. If the melting point is unknown, a wider range of standards should be used.

  • Prepare Standard Sample: Place a small amount of a standard on a clean watch glass and crush it into a fine powder.

  • Load Capillary: Tap the open end of a capillary tube into the powdered standard until a sample height of 2-3 mm is achieved.[6]

  • Measure Melting Point: Place the capillary in the apparatus. Heat rapidly to about 20°C below the known melting point of the standard. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6][7][8]

  • Record and Compare: Record the melting range observed for the standard. Compare this to the certified range. If the deviation is significant, a calibration curve should be generated, or the instrument should be serviced.[6][9] This procedure should be performed periodically, for instance, on a monthly basis.[10]

Step 2: Sample Preparation

The physical state of the sample significantly impacts the accuracy of the measurement.

  • Drying: Ensure the recrystallized N-mesyl-o-toluidine is completely dry. Solvent residues from recrystallization can act as impurities and depress the melting point. Drying in a vacuum oven is recommended.

  • Grinding: The sample must be a fine, homogeneous powder to ensure uniform heat transfer within the capillary.[4] Use a clean mortar and pestle to gently grind the crystals.

  • Loading the Capillary Tube:

    • Press the open end of the capillary tube into the powdered sample on a watch glass.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To achieve tight packing, the capillary can be dropped through a long glass tube onto the benchtop.[7][11]

    • The final packed sample height should be approximately 2-3 mm.[6]

Step 3: Measurement
  • Initial Rapid Heating: If the approximate melting point of N-mesyl-o-toluidine is unknown, a preliminary rapid determination should be performed by heating at a rate of 5-10°C per minute to get a ballpark value.[6][11] A fresh sample must be used for the subsequent accurate measurement.[7]

  • Accurate Determination: Using a fresh, properly packed capillary, place the sample in the apparatus (which has cooled to at least 20°C below the approximate melting point).

  • Heating Protocol: Heat rapidly to about 20°C below the expected melting point. Then, slow the heating rate to 1-2°C per minute.[7]

  • Observation and Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last solid crystal melts completely.

    • The melting point is reported as the range T1 - T2.

  • Repeatability: For robust data, the measurement should be repeated at least twice with fresh samples. The results should be consistent.

G cluster_prep Preparation cluster_measure Measurement A Calibrate Apparatus with Certified Standards B Dry Purified Sample (Vacuum Oven) A->B C Grind Sample to Fine Powder B->C D Pack Capillary Tube (2-3 mm height) C->D E Rapid heating to ~20°C below expected MP D->E F Slow heating (1-2°C / min) E->F G Observe & Record T1 (First liquid drop) F->G H Observe & Record T2 (All solid melts) G->H I Reported Melting Range (T1 - T2) H->I J Start J->A

Caption: Standard Workflow for Accurate Melting Point Determination.

Data Summary and Interpretation

While no definitive melting point for N-mesyl-o-toluidine is readily found in the literature, we can compile the data for its precursors and related compounds for context.

CompoundCAS NumberMolecular FormulaReported Melting Point (°C)
o-Toluidine95-53-4C₇H₉N-23 to -14
Methanesulfonyl Chloride124-63-0CH₃ClO₂S-32
Methanesulfonamide3144-09-0CH₅NO₂S85-89
N-mesyl-o-toluidine 6494-87-7 C₈H₁₁NO₂S To be determined

Interpretation of Results:

  • A Sharp Range (e.g., 105.0-105.5°C): This would indicate a high degree of purity for the synthesized N-mesyl-o-toluidine.

  • A Broad and Depressed Range (e.g., 98-102°C): This result would suggest the presence of impurities, indicating that further purification (e.g., another recrystallization) is necessary.[3][12]

Conclusion

The determination of a melting point is a foundational technique in chemical synthesis and analysis. For a compound like N-mesyl-o-toluidine, where literature data is scarce, the ability to perform a reliable synthesis, purification, and subsequent physical characterization is paramount. A meticulous approach, including rigorous apparatus calibration, proper sample preparation, and a controlled heating rate, ensures the generation of trustworthy data. This data is the first and most fundamental indicator of a successful synthesis, providing critical insights into the purity and identity of the target molecule, thereby underpinning the integrity of further research and development efforts.

References

  • BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from buchi.com. [Link]

  • METTLER TOLEDO. (n.d.). What is Melting Point?. Retrieved from mt.com. [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from nanolab.com.tr. [Link]

  • Scribd. (n.d.). SOP For Melting Point Calibration. Retrieved from scribd.com. [Link]

  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from pharmaguideline.com. [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: Melting Point Analysis- Identity and Purity. Retrieved from chem.libretexts.org. [Link]

  • Biometrix. (n.d.). Melting Point Apparatus - Calibration. Retrieved from biometrix.com. [Link]

  • University of the West Indies, Mona. (n.d.). Melting Point and Thermometer Calibration. Retrieved from chem.uwi.edu. [Link]

  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from csub.edu. [Link]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from pharmabeginners.com. [Link]

  • University of Technology, Iraq. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from uotechnology.edu.iq. [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from chem.ucalgary.ca. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from chem.libretexts.org. [Link]

  • University of South Alabama. (2013, April 15). Experiment 1 - Melting Points. Retrieved from southalabama.edu. [Link]

  • National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from cheminfo.chem.ntu.edu.tw. [Link]

Sources

Beyond the Sheet: A Technical Deep Dive into N-(2-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guidance & Safety Analysis Compound: N-(2-methylphenyl)methanesulfonamide CAS Registry Number: 13556-09-7 Target Audience: Medicinal Chemists, Process Safety Engineers, and drug development teams.

Chemical Architecture & Identification[1]

While standard Safety Data Sheets (SDS) classify hazards, they rarely explain the structural origins of those hazards. N-(2-methylphenyl)methanesulfonamide (also known as N-mesyl-o-toluidine) is a sulfonanilide—a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides or a precursor to complex heterocycles.

Its safety profile is dominated by two structural features:

  • The Sulfonamide Bond (

    
    ):  Acidic proton (
    
    
    
    ), susceptible to deprotonation by bases and hydrolysis under strong acidic/basic stress.
  • The o-Toluidine Core: The aromatic moiety is a derivative of o-toluidine, a Group 1 carcinogen (IARC). Metabolic or chemical cleavage of the sulfonamide bond releases this toxic precursor.

Physicochemical Profile[2][3][4][5][6][7][8]
PropertyValue / DescriptionTechnical Note
CAS Number 13556-09-7Unique identifier.
Formula

MW: 185.24 g/mol .
Appearance White to off-white crystalline solidColoration often indicates oxidation of the amine precursor.
Melting Point 102–106 °C (Predicted/Analogous)Note: Unsubstituted N-phenyl analog melts at 98°C. The ortho-methyl group typically raises MP due to crystal packing efficiency.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility. Soluble in aqueous alkali (forming the sulfonamide salt).

NMR (Predicted)

2.30 (s, 3H, Ar-

), 3.00 (s, 3H,

), 7.1-7.5 (m, 4H, Ar-H), 9.5 (s, 1H, NH)
Diagnostic methyl singlets are distinct; NH proton is exchangeable with

.

Synthesis & Impurity Profiling (The "Expertise" Pillar)

The synthesis of N-(2-methylphenyl)methanesulfonamide is a classic nucleophilic substitution, but it carries specific process safety risks often overlooked in small-scale literature.

The Reaction Logic

The reaction involves the attack of the nucleophilic nitrogen of o-toluidine on the electrophilic sulfur of methanesulfonyl chloride (MsCl).

Critical Process Parameters (CPPs):

  • Exotherm Control: The reaction is highly exothermic. MsCl must be added slowly at low temperatures (0–5 °C).

  • Acid Scavenging: The reaction generates HCl.[1] If not neutralized (using Pyridine or TEA), the acid will protonate the unreacted o-toluidine, deactivating it and stalling the reaction.

  • Impurity Management: The primary impurity of concern is Bis-mesylation (formation of

    
    ), which occurs if base concentration is too high or temperature is uncontrolled.
    
Experimental Protocol: Validated Workflow

Reagents:

  • o-Toluidine (1.0 eq) [Hazard: Carcinogen ]

  • Methanesulfonyl Chloride (MsCl) (1.1 eq) [Hazard: Corrosive/Lachrymator ]

  • Pyridine (1.2 eq) or Triethylamine (TEA)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with o-toluidine and DCM under

    
     atmosphere. Add Pyridine.[1][2] Cool to 0 °C using an ice/salt bath.
    
  • Addition: Add MsCl dropwise via an addition funnel over 30 minutes. Crucial: Maintain internal temperature

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.

  • Quench: Cool to 0 °C. Quench with 1M HCl (aqueous). This serves two purposes: it destroys excess MsCl and protonates/solubilizes unreacted Pyridine/Toluidine in the aqueous layer.

  • Workup: Extract organic layer. Wash with water, then Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or Toluene to remove bis-mesylated byproducts.

Visualization: Synthesis Workflow

SynthesisWorkflow Reactants Reactants o-Toluidine + Base (in DCM) Addition Controlled Addition MsCl (Dropwise) Temp < 5°C Reactants->Addition Initiation Intermediate Reaction Mixture (Exothermic Phase) Addition->Intermediate Sulfonylation Intermediate->Intermediate Stir 4-6h (RT) Quench Acid Quench (1M HCl) Removes Base/Amine Intermediate->Quench Completion Product Purified Product N-(2-methylphenyl) methanesulfonamide Quench->Product Crystallization

Caption: Figure 1. Step-wise synthesis logic emphasizing thermal control and acid quenching for purity.

Toxicological Context & Handling

The safety profile of this compound is bipartite: the molecule itself (irritant) and its metabolic/degradation products (toxic).

The Hidden Hazard: Hydrolytic Cleavage

While the sulfonamide is stable under neutral conditions, enzymatic metabolism (in vivo) or strong acid/base exposure (in vitro) can hydrolyze the S-N bond.

  • Result: Release of o-toluidine.[3]

  • Toxicity: o-Toluidine is a potent bladder carcinogen (induces DNA adducts).

  • Implication: Researchers must handle N-(2-methylphenyl)methanesulfonamide with the same rigor as the parent amine, assuming potential degradation.

Hazard Classification (GHS)[5]
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H350 (Inferred): May cause cancer (due to o-toluidine potential).

Visualization: Metabolic/Degradation Risk Logic

ToxicityPathway Compound N-(2-methylphenyl) methanesulfonamide Exposure Ingestion / Inhalation Exposure Compound->Exposure Hydrolysis Metabolic Hydrolysis (Amidase Enzymes) Exposure->Hydrolysis Metabolite o-Toluidine (Released) Hydrolysis->Metabolite S-N Bond Cleavage Effect DNA Adducts (Bladder Carcinogenesis) Metabolite->Effect Bioactivation

Caption: Figure 2. Degradation pathway highlighting the release of the carcinogenic o-toluidine moiety.

Emergency Protocols: Self-Validating Systems

A self-validating safety protocol means the response includes a check to ensure the hazard is neutralized.

Spill Cleanup (Solid)
  • Isolate: Evacuate non-essential personnel. Don PPE (N95/P100 respirator, double nitrile gloves).

  • Neutralize: Do not just sweep. Cover the spill with a weak alkaline solution (5% Sodium Carbonate) to ensure any free acid (if MsCl was present) is neutralized, though the sulfonamide itself is stable.

  • Collect: Absorb with inert vermiculite.

  • Validation: Wipe the surface with a solvent-dampened swab and check under UV light (aromatic residues often fluoresce) or use a colorimetric amine test (if hydrolysis is suspected) to ensure decontamination.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Self-Check: If redness persists >1 hour, seek medical attention (potential sensitization).

  • Eye Contact: Rinse for 15 minutes.[4] Critical: Do not use neutralizing agents in eyes; use saline only.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13556-09-7. Retrieved from [Link](Note: Linked to closest analog N-phenyl derivative for structural verification).

  • IARC Monographs. (2012). Ortho-Toluidine: Carcinogenicity Assessment. International Agency for Research on Cancer. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonamides from Amines and Sulfonyl Chlorides. Retrieved from [Link]

Sources

Methodological & Application

Application Note: N-Sulfonylation of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The formation of sulfonamides from sterically hindered anilines (e.g., 2,6-disubstituted anilines) presents a distinct challenge in medicinal chemistry. Standard protocols employing weak bases (Pyridine, Et₃N) and sulfonyl chlorides often fail due to the reduced nucleophilicity of the amine and the significant steric barrier protecting the nitrogen center.

This guide outlines three validated methodologies to overcome these barriers:

  • The Deprotonation Strategy (Method A): Utilizing strong bases (LiHMDS/NaH) to generate a highly nucleophilic anilide species.

  • The SuFEx Strategy (Method B): Leveraging Sulfur(VI) Fluoride Exchange for chemoselective, high-yield coupling.

  • The Microwave-Assisted Activation (Method C): Using in-situ activation of sulfonic acids for rapid throughput.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your specific substrate.

DecisionTree Start Start: Hindered Aniline Substrate IsSensitive Is the substrate base-sensitive (e.g., esters, epoxides)? Start->IsSensitive IsScale Is this for Scale-up (>10g) or Discovery (<100mg)? IsSensitive->IsScale No MethodB METHOD B: SuFEx (Sulfonyl Fluoride) (Best for Chemoselectivity) IsSensitive->MethodB Yes (Needs mild conditions) MethodA METHOD A: Strong Base (LiHMDS/NaH) (Highest Reliability for 2,6-disubst.) IsScale->MethodA Scale-up / Very Hindered MethodC METHOD C: Microwave/TCT (Best for High Throughput/Library) IsScale->MethodC Discovery / Library Gen

Figure 1: Strategic decision tree for selecting the N-sulfonylation protocol based on substrate sensitivity and scale.

Method A: The Deprotonation Protocol (Gold Standard)

Principle: Steric hindrance prevents the neutral aniline from attacking the sulfonyl electrophile. By deprotonating the aniline with a strong base, we generate the lithium anilide , a potent nucleophile that overcomes the steric barrier through increased electron density and reduced entropic penalty during the transition state.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Sterically hindered aniline (e.g., 2,6-diisopropylaniline).

  • Electrophile: Aryl/Alkyl sulfonyl chloride (1.1 – 1.2 equiv).

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 – 1.2 equiv). Alternatively, NaH (60% dispersion) can be used.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.

  • Dissolution: Charge the flask with the hindered aniline (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

    • Note: For extremely hindered substrates (e.g., 2,4,6-tri-tert-butylaniline), cooling to 0 °C may be sufficient and kinetically favorable.

  • Deprotonation: Dropwise add LiHMDS (1.1 equiv) over 5–10 minutes.

    • Observation: A color change (often yellow to dark orange) indicates the formation of the lithium anilide species.

    • Incubation: Stir at -78 °C for 30 minutes, then allow to warm to 0 °C for 15 minutes to ensure complete deprotonation.

  • Coupling: Re-cool to -78 °C (optional, depending on sulfonyl chloride reactivity) or maintain at 0 °C. Add the sulfonyl chloride (1.1 equiv) dissolved in a minimal amount of THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 2–4 hours.

    • Monitoring: Check by TLC or LCMS. If starting material remains, heat to reflux (66 °C) for 1–2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: The lithium cation can coordinate with the sulfonyl oxygens, acting as a Lewis acid to activate the electrophile while the naked anilide anion attacks.

Method B: SuFEx (Sulfur-Fluoride Exchange)

Principle: Sulfonyl fluorides are thermodynamically stable but kinetically active toward nucleophiles in the presence of specific catalysts (e.g., DBU, BTMG, or Ca(NTf₂)₂). This method is ideal when the corresponding sulfonyl chloride is unstable or when "click" chemistry attributes (high yield, easy purification) are required.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Hindered aniline.

  • Electrophile: Sulfonyl Fluoride (R-SO₂F).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) OR Ca(NTf₂)₂ (5-10 mol%).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol
  • Mixing: In a screw-cap vial, dissolve the hindered aniline (1.0 equiv) and sulfonyl fluoride (1.2 equiv) in MeCN (0.5 M).

  • Activation: Add DBU (1.5 equiv) in one portion.

    • Advanced Variant: For extremely unreactive anilines, use BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) as a stronger base/catalyst.

  • Reaction: Stir at 60 °C for 12–24 hours.

    • Note: Unlike sulfonyl chlorides, sulfonyl fluorides resist hydrolysis, allowing longer reaction times at elevated temperatures without electrophile decomposition.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DBU), then brine. Dry and concentrate.

Mechanism Visualization:

SuFEx_Mechanism Step1 R-SO2-F (Stable Electrophile) Step2 Activation by Base (DBU) [Base-H]+ [F-] Step1->Step2 + Aniline Step3 Transition State (Pentacoordinate Sulfur) Step2->Step3 Attack Product Sulfonamide (R-SO2-NH-Ar) Step3->Product - HF (buffered)

Figure 2: Simplified mechanistic flow of Base-mediated SuFEx sulfonylation.

Method C: Microwave-Assisted TCT Activation[6]

Principle: This method generates the sulfonyl chloride in situ from sulfonic acids or utilizes the high energy of microwave irradiation to force the coupling of pre-formed chlorides with hindered amines, often using Trichlorotriazine (TCT) as a promoter.

Protocol
  • Reagents: Sulfonic acid (1.0 equiv), TCT (0.33 equiv), Et₃N (3.0 equiv), Hindered Aniline (1.1 equiv).

  • Solvent: Acetone or THF.

  • Procedure:

    • Mix Sulfonic acid, TCT, and Et₃N in solvent.[2] Stir at RT for 20 mins (formation of sulfonyl chloride/active ester).

    • Add the hindered aniline.

    • Microwave: Irradiate at 100–120 °C for 10–20 minutes.

  • Advantage: Rapid screening of conditions; avoids handling unstable sulfonyl chlorides.

Troubleshooting & Optimization

ProblemRoot CauseSolution
No Reaction Nucleophile too weak / Sterics too highSwitch to Method A (LiHMDS). Increase temp to reflux after addition.
Bis-sulfonylation Anion is too reactive (rare for hindered)Strictly control stoichiometry (1.0 equiv base). Use bulky protecting groups if necessary.
Hydrolysis of R-SO₂Cl Wet solvent or slow reactionSwitch to Method B (SuFEx) using Sulfonyl Fluorides which are water-stable.
Tarry Mixture Decomposition of anilinePerform reaction at -78 °C initially. Ensure inert atmosphere (Ar/N₂).

References

  • LiHMDS Protocols for Hindered Amines: Journal of the American Chemical Society, "Modular Two-Step Route to Sulfondiimidamides". (Demonstrates use of LiHMDS for deprotonation of sulfinamides/amines prior to electrophile addition).

  • SuFEx Chemistry & Sulfonyl Fluorides: Vertex AI / NIH, "Intramolecular chalcogen bonding activated SuFEx click chemistry". (Discusses reactivity of anilines in SuFEx and high chemoselectivity).

  • Microwave Assisted Sulfonylation: Organic Chemistry Portal, "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids". (Describes TCT mediated coupling).

  • General Sulfonylation of Anilines: BenchChem, "Application Notes and Protocols for High-Yield Synthesis of 2,6-Diisopropylaniline". (Context on handling 2,6-disubstituted anilines).

  • Palladium Catalyzed Approaches: Organic Chemistry Frontiers, "Palladium-catalyzed four-component domino sulfonylation". (Advanced catalytic methods for complex sulfones).

Sources

Troubleshooting & Optimization

optimizing reaction time for N-mesyl-o-toluidine formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time & Selectivity for N-(2-methylphenyl)methanesulfonamide Formation

Introduction: The Kinetic Paradox of o-Toluidine

Welcome to the technical support hub for sulfonamide synthesis. You are likely here because your standard aniline mesylation protocol is failing with o-toluidine (2-methylaniline).

The Core Problem: While o-toluidine appears structurally simple, the ortho-methyl group introduces significant steric hindrance near the nucleophilic nitrogen. This creates a kinetic paradox:

  • Reduced Nucleophilicity: The amine is slower to attack the methanesulfonyl chloride (MsCl) compared to unsubstituted aniline.

  • Competing Hydrolysis: Because the main reaction is slower, moisture in the solvent has a longer window to hydrolyze the highly reactive MsCl, leading to stalled conversion.

  • Bis-Mesylation Risk: If you force the reaction with excess heat or reagent to overcome the steric barrier, the acidic proton on the mono-mesyl product becomes susceptible to a second deprotonation, leading to the unwanted bis-mesyl impurity.

This guide provides the troubleshooting logic and optimized protocols to navigate this narrow stability window.

Module 1: Troubleshooting & FAQs

Category A: Reaction Kinetics (Why is it stalling?)

Q1: I followed a standard aniline protocol (0°C, 1 hr), but I have 40% unreacted starting material. Should I add more MsCl? A: Do not simply add more MsCl yet. The stalling is likely due to the ortho-methyl group slowing the initial attack. At 0°C, the reaction rate for o-toluidine is significantly retarded compared to aniline.

  • Diagnosis: Check your solvent water content. If your solvent was "dry" but not anhydrous, the MsCl likely hydrolyzed before it could react with the slow amine.

  • Solution:

    • Allow the reaction to warm to Room Temperature (20–25°C) . The activation energy required to bypass the steric hindrance is higher for o-toluidine.

    • If stalling persists after 4 hours at RT, then add 0.2 eq of MsCl.

Q2: My reaction turns dark/black rapidly. Does this affect yield? A: Yes, this indicates oxidation or an uncontrolled exotherm.

  • Mechanism: Sulfonylation is exothermic. Despite the slow kinetics of o-toluidine, the neutralization of HCl by the base (Pyridine/TEA) generates significant heat. Localized hot spots can cause aniline oxidation (tars).

  • Fix: Ensure vigorous stirring and slow addition of MsCl (diluted in DCM) over 30 minutes, even if the reaction seems slow.

Category B: Selectivity (Avoiding Bis-mesylation)

Q3: I see a spot with a higher Rf value than my product. Is this the bis-mesyl impurity? A: Yes. The bis-mesyl species (N,N-dimesyl-o-toluidine) is less polar than the mono-mesyl product because it lacks the hydrogen bond donor (N-H).

  • Cause: This occurs when the local concentration of MsCl is high relative to the amine, or if the reaction is run too basic (pH > 10), facilitating the deprotonation of the product (pKa ~10-11).

  • Removal: Bis-mesyl impurities are difficult to separate by crystallization.

  • Rescue Protocol: If you have significant bis-mesyl, treat the crude mixture with NaOH/MeOH at reflux . The electron-deficient bis-sulfonamide bond is much more labile than the mono-sulfonamide. It will hydrolyze back to the desired product.

Module 2: Visualizing the Pathway

The following diagram maps the kinetic competition between the desired pathway, the impurity trap, and the hydrolysis sink.

ReactionPathway Start o-Toluidine (Sterically Hindered) Intermediate Tetrahedral Intermediate Start->Intermediate Slow Attack (Steric Barrier) MsCl MsCl (Electrophile) MsCl->Intermediate Hydrolysis Mesylic Acid (Dead End) MsCl->Hydrolysis Moisture (H2O) Product Product (Mono-Mesyl) Intermediate->Product -HCl (Fast) BisProduct Impurity (Bis-Mesyl) Product->BisProduct Excess MsCl + Base Over-reaction BisProduct->Product Hydrolysis Rescue (NaOH/MeOH)

Figure 1: Reaction landscape for hindered anilines. Note the "Hydrolysis Rescue" pathway for recovering product from bis-mesyl impurities.

Module 3: Optimized Experimental Protocols

Method A: The "Standard" High-Throughput Protocol (DCM/Pyridine)

Best for small scale (<5g) where speed and ease of evaporation are priorities.

  • Setup: Flame-dry a round-bottom flask under N2.

  • Solvation: Dissolve o-toluidine (1.0 equiv) in anhydrous DCM (0.2 M concentration) .

  • Base: Add Pyridine (1.5 equiv) . Note: Pyridine acts as both base and nucleophilic catalyst.[1]

  • Addition (Critical): Cool to 0°C . Add MsCl (1.1 equiv) dropwise over 20 minutes.

    • Why? Even though o-toluidine is slow, the exotherm from HCl neutralization can degrade the reagent.

  • Reaction: Remove ice bath immediately after addition. Stir at 23°C (RT) for 4–6 hours.

    • Monitoring: Check TLC/LCMS. If SM remains >5%, add 0.1 equiv MsCl and stir 1 hr.

  • Workup: Wash with 1M HCl (to remove pyridine/unreacted amine)

    
     Sat. NaHCO3 
    
    
    
    Brine. Dry over Na2SO4.
Method B: The "Green" Scale-Up Protocol (Biphasic)

Best for >10g scale or safety-focused labs. Avoids chlorinated solvents.

  • Solvent System: Suspend o-toluidine (1.0 equiv) in 2-MeTHF or EtOAc .

  • Base Buffer: Add an equal volume of Sat. aq. NaHCO3 or K2CO3 (2.0 equiv) dissolved in water.

  • Addition: Add MsCl (1.2 equiv) in one portion at RT with vigorous stirring (>800 RPM).

    • Why? The biphasic system protects the product from bis-mesylation because the product remains in the organic phase while the base stays in the aqueous phase, limiting deprotonation.

  • Time: 2–3 hours.

  • Isolation: Separate layers. The product is in the organic layer. Crystallize from Heptane/EtOAc.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next step during an active experiment.

Troubleshooting Start Check TLC/LCMS at 4 Hours IsSM Is SM Present? Start->IsSM IsBis Is Bis-Mesyl Present? IsSM->IsBis No (Conversion Complete) Action1 Add 0.1 eq MsCl Check pH > 8 IsSM->Action1 Yes (>5%) Action2 Workup: Wash w/ HCl IsBis->Action2 No (<2%) Action3 Hydrolysis Rescue: Reflux w/ NaOH/MeOH IsBis->Action3 Yes (>10%)

Figure 2: Decision matrix for reaction monitoring.

Quantitative Data Summary

Variableo-ToluidineUnsubstituted AnilineImpact on Protocol
Rel. Reaction Rate 1x (Reference)~50x FasterRequires longer time or higher temp.
Steric Bulk (A-Value) High (Methyl)Low (H)Blocks nucleophilic attack trajectory.
pKa (Conj. Acid) 4.444.60Slightly less basic, reducing reactivity.
Bis-Mesyl Risk ModerateHighSterics actually protect against bis-mesylation slightly, but forcing conditions increase risk.

References

  • Kinetic Studies of Sulfonyl Chlorides: Arcoria, A., et al. "Reaction kinetics of furansulfonyl chlorides with anilines in methanol."[2] Journal of Organic Chemistry, 1973. Link(Demonstrates the Hammett correlation and the retarding effect of steric/electronic deactivation in anilines).

  • Selectivity in Sulfonylation: Bouzide, A., & Sauvé, G. "Highly selective silver(I) oxide mediated monoprotection of symmetrical diols." Tetrahedron Letters, 1997.[3] Link(Provides mechanistic insight into selective mono-functionalization strategies relevant to nucleophilic attacks).

  • Green Chemistry Approaches: Yoshida, Y., et al. "Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines."[4] Green Chemistry, 2025 (Cited in search). Link(Basis for the biphasic protocol).

  • General Mechanism & Bis-Mesyl Formation: "Tosylates and Mesylates." Master Organic Chemistry. Link(Foundational mechanism for sulfonylation and leaving group behavior).

Sources

Technical Support Center: Purification of N-(2-methylphenyl)methanesulfonamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support center for the purification of N-(2-methylphenyl)methanesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and similar aromatic sulfonamides. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to solve purification challenges effectively.

Introduction: The Challenge of Purifying N-Aryl Sulfonamides

N-(2-methylphenyl)methanesulfonamide is a moderately polar compound. Its purification via normal-phase column chromatography is generally straightforward but can be complicated by several factors inherent to its structure and synthesis. Common issues include co-elution with unreacted starting materials (o-toluidine and methanesulfonyl chloride derivatives), product tailing due to the acidic nature of the sulfonamide proton, and potential degradation on standard silica gel. This guide provides a systematic approach to troubleshooting these common problems and offers a robust starting protocol for successful purification.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification process. We focus on the causality behind each problem and provide actionable solutions.

Question 1: My product is eluting with a long, trailing spot on the TLC plate and column fractions are broad. What's causing this and how do I fix it?

Answer: This phenomenon, known as "tailing," is common for compounds like N-(2-methylphenyl)methanesulfonamide that contain a slightly acidic proton on the sulfonamide nitrogen. The acidic silanol groups (Si-OH) on the surface of standard silica gel can engage in undesirable secondary interactions with your compound, causing it to "stick" and elute slowly and unevenly.[1][2]

Immediate Solutions:

  • Neutralize the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your chosen mobile phase (e.g., ethyl acetate/hexanes). The TEA will preferentially interact with the acidic sites on the silica, presenting a more neutral surface to your compound and minimizing tailing.[3]

    • Pyridine: Pyridine can also be used, but it is less volatile and may be harder to remove from your final product.

  • Increase Elution Strength During the Run: If you notice tailing as the product begins to elute, you can slightly increase the polarity of the mobile phase. This can help to push the trailing end of your product band off the column more quickly. However, this may risk co-elution with more polar impurities.

Question 2: I can't achieve good separation between my product and one of the starting materials (e.g., o-toluidine). They have very similar Rf values.

Answer: Poor resolution between spots with similar polarity is a classic chromatography challenge. The key is to exploit subtle differences in their chemical properties to enhance separation. The target compound, N-(2-methylphenyl)methanesulfonamide, is significantly less basic than the starting amine, o-toluidine.

Solutions to Improve Resolution:

  • Optimize the Solvent System: Your primary goal is to find a solvent system where your product has an ideal Rf value of approximately 0.25-0.35 on the TLC plate.[2][3] This provides the optimal "window" for separation.

    • Test Different Solvent Ratios: Systematically test various ratios of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane). For this compound, a good starting point is the ethyl acetate/hexanes system.

    • Try Different Solvent Combinations: If ethyl acetate/hexanes fails, explore other systems. Dichloromethane/ethyl acetate or dichloromethane/acetone can offer different selectivity.

  • Use an Acidic Modifier (with caution): Adding a very small amount of a weak acid like acetic acid (0.1-0.5%) to the mobile phase can protonate the highly basic o-toluidine, causing it to stick strongly to the silica gel (lowering its Rf to near zero) while having less effect on the less basic sulfonamide product.

    • Caveat: This approach can sometimes cause tailing of the sulfonamide itself and should be tested carefully by TLC first. It can also be difficult to remove the acid from the final product.

Question 3: My compound seems to have disappeared on the column. I'm getting a very low yield, and I see a new, very polar spot on the TLC of my fractions.

Answer: This is a strong indication that your compound is not stable on the silica gel.[1] While N-(2-methylphenyl)methanesulfonamide is generally stable, certain functionalities can be acid-labile. The acidic surface of silica gel can catalyze decomposition.

Troubleshooting Steps:

  • Confirm Instability (2D TLC Test):

    • Spot your crude material on a TLC plate.

    • Let the plate sit on the bench for 30-60 minutes.

    • Develop the plate as usual.

    • If you see a new spot appear at a lower Rf that was not present in the initial spotting, your compound is likely degrading on the silica.

  • Deactivate the Silica Gel:

    • Before packing the column, wash the silica gel with a solvent mixture containing 1-2% triethylamine. This neutralizes the most aggressive acidic sites.[1]

    • Alternatively, use commercially available deactivated silica gel.

  • Switch the Stationary Phase: If the compound is highly acid-sensitive, a different stationary phase may be necessary.

    • Alumina (Basic or Neutral): Alumina is a good alternative for acid-sensitive compounds. Basic alumina is particularly effective for purifying amines and other basic compounds.[1]

    • Florisil: This is a milder, neutral adsorbent that can be a good alternative to silica gel.[1]

Question 4: The column is running very slowly, or the pressure is too high (for flash chromatography).

Answer: High backpressure or slow flow rates are typically caused by physical obstructions in the column.[4]

Common Causes and Solutions:

  • Silica Gel Fines: Using silica gel with a very fine particle size or packing the column improperly can lead to compaction and high pressure.

    • Solution: Ensure you are using the correct mesh size (e.g., 230-400 mesh for flash chromatography). When packing, create a uniform slurry and allow it to settle evenly without air bubbles.[5][6]

  • Precipitation on the Column: Loading the sample in a solvent in which it is not fully soluble, or using a starting mobile phase that is too non-polar, can cause the compound to precipitate at the top of the column.

    • Solution: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). For loading, consider "dry loading": adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Column Overloading: Loading too much crude material will lead to broad bands and poor separation, which can manifest as flow issues.

    • Solution: A general rule is to use a weight ratio of silica gel to crude material of at least 30:1 for moderately difficult separations, and up to 100:1 for very difficult ones.[2]

Recommended Purification Protocol

This protocol is a robust starting point. Always perform a TLC analysis of your crude material to optimize the mobile phase before committing to the column.

Table 1: Recommended Chromatographic Parameters
ParameterRecommendationRationale & Comments
Stationary Phase Silica Gel, 230-400 meshStandard choice for normal-phase chromatography. Suitable for moderately polar compounds.
Column Dimensions 30-50 g of silica per 1 g of crude materialEnsures sufficient resolving power. Adjust based on separation difficulty observed by TLC.
Mobile Phase (Eluent) Gradient of Ethyl Acetate (EtOAc) in HexanesStart with a low polarity (e.g., 10% EtOAc in Hexanes) and gradually increase to elute the product.
TLC Optimization Target an Rf of ~0.3 for the productDevelop TLC plates in various EtOAc/Hexanes ratios (e.g., 1:9, 2:8, 3:7) to find the optimal starting solvent.[3]
Eluent Modifier 0.1% to 0.5% Triethylamine (TEA)Added to both the slurry-packing solvent and the mobile phase to prevent tailing.[1]
Sample Loading Dry LoadingProvides the best resolution by ensuring the sample is introduced as a tight, narrow band.
Elution Method Flash Chromatography (Positive Air/N2 Pressure)Significantly faster than gravity chromatography with good resolution.[7]
Step-by-Step Experimental Workflow
  • TLC Analysis:

    • Dissolve a small amount of your crude product in dichloromethane or ethyl acetate.

    • Spot on a TLC plate alongside standards of your starting materials, if available.

    • Develop plates in solvent systems of increasing polarity (e.g., 10%, 20%, 30% EtOAc in Hexanes, all containing 0.5% TEA).

    • Identify the solvent system that gives your product an Rf of ~0.3 and good separation from impurities.

  • Column Packing (Slurry Method):

    • Secure a column vertically and add a small plug of cotton or glass wool, followed by a thin layer of sand.[6]

    • In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 10% EtOAc/Hexanes + 0.5% TEA).

    • Pour the slurry into the column, tapping gently to dislodge air bubbles and ensure even packing.

    • Drain the solvent until it is just level with the top of the silica bed, then add another thin layer of sand.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude N-(2-methylphenyl)methanesulfonamide (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 g of silica gel to this solution.

    • Thoroughly mix and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Running the Column:

    • Carefully add the dry-loaded sample onto the sand layer at the top of the column.

    • Gently add your initial mobile phase to fill the column.

    • Apply gentle pressure (using a pump or house air/nitrogen) to begin elution, collecting fractions in test tubes.

    • Monitor the fractions by TLC.

    • Once all lower-Rf impurities have eluted, you can increase the polarity of the mobile phase (e.g., from 10% to 20% or 30% EtOAc) to speed up the elution of your product.

  • Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-(2-methylphenyl)methanesulfonamide.

Visualization of Troubleshooting Logic

The following diagram outlines a decision-making workflow for troubleshooting common purification issues.

Chromatography_Troubleshooting Troubleshooting Workflow for N-Aryl Sulfonamide Purification start Start: Analyze Crude & Purified Fractions by TLC problem Identify Problem start->problem tailing Problem: Tailing / Broad Peaks problem->tailing Tailing? poor_sep Problem: Poor Separation (Rf too close) problem->poor_sep Poor Separation? no_elution Problem: Product Not Eluting problem->no_elution No Elution? low_yield Problem: Low Yield / Degradation problem->low_yield Low Yield? solution_tea Solution: Add 0.1-1% Triethylamine to Mobile Phase tailing->solution_tea solution_solvent Solution: Systematically Test New Solvent Systems & Ratios (Target Rf ≈ 0.3) poor_sep->solution_solvent solution_polarity Solution: Increase Mobile Phase Polarity (Gradient Elution) no_elution->solution_polarity solution_alt_media Solution: 1. Perform 2D TLC to confirm instability. 2. Switch to Alumina or Florisil. low_yield->solution_alt_media solution_tea->start Re-evaluate solution_solvent->start Re-evaluate solution_polarity->start Re-evaluate solution_alt_media->start Re-evaluate

Caption: Troubleshooting workflow for purification issues.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities from the synthesis? A: The most common synthesis involves reacting o-toluidine with methanesulfonyl chloride in the presence of a base.[8] Potential impurities include unreacted o-toluidine (more basic, lower Rf), hydrolyzed methanesulfonyl chloride (methanesulfonic acid, which will stick to the baseline), and potentially a double-sulfonated product if the base is not efficient.

Q: Can I use reversed-phase chromatography instead? A: Yes. If you consistently face issues with degradation on silica, reversed-phase (RP) chromatography is an excellent alternative.[9] You would use a non-polar stationary phase (like C18 silica) and a polar mobile phase (like acetonitrile/water or methanol/water). In RP, your moderately polar product will elute before highly non-polar impurities.

Q: How do I calculate the Rf value? A: The Retention factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on the TLC plate. It is a unitless value between 0 and 1.

Q: My purified compound is an oil but it should be a solid. Why? A: This typically indicates the presence of residual solvent or impurities that are disrupting the crystal lattice.[8] Try re-dissolving the product in a minimal amount of hot solvent (in which it is partially soluble) and allowing it to cool slowly to recrystallize. If it remains an oil, a second chromatographic purification may be necessary.

References

  • U.S. Environmental Protection Agency. (n.d.). Methanesulfonamide, 1,1,1-trifluoro-N-(2-methylphenyl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-N-phenylmethanesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. (n.d.). Source not formally cited.
  • 8. Column Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-methylphenyl)-benzenesulfonamide. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • How to run column chromatography. (n.d.). University of Arizona. Retrieved from [Link]

  • Catalytic activity of silica gel in the synthesis of sulfonamides under mild and solvent-free conditions. (2015, August 7). ResearchGate. Retrieved from [Link]

  • Massah, A. R., et al. (2008). Facile Synthesis of N-Acylsulfonamide in the Presence of Silica Chloride (SiO2-Cl) both under Heterogeneous and Solvent-Free Conditions. Synthetic Communications, 38(6), 937-944. Retrieved from [Link]

  • Wallace, S., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3209. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Nirmala, P. G., et al. (2015, March 27). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. Retrieved from [Link]

  • Stojanovska, N. (2013). Impurity Analysis of MDA Synthesized from Unrestricted Compounds. OPUS at UTS. Retrieved from [Link]

  • Synthesis and characterisation of process related impurity in bosentan monohydrate. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Wawrzynowicz, T., & Soczewiński, E. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. Journal of Chromatography A, 106(2), 349-355. Retrieved from [Link]

  • Shaltiel, L., et al. (2008). Alkali Metals in Silica Gel (M-SG): A New Reagent for Desulfonation of Amines. Organic Letters, 10(23), 5441-5444. Retrieved from [Link]

  • Metal- and Solvent-Free Synthesis of N-Sulfonylformamidines. (2013, June 13). ResearchGate. Retrieved from [Link]

  • Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of N-(2-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts of N-(2-methylphenyl)methanesulfonamide, a key structural motif in various biologically active compounds. Through a comparative approach, we will dissect the spectral features of this molecule, supported by predicted data and experimental values of structurally related analogs, to offer a comprehensive resource for researchers and scientists.

The Significance of ¹³C NMR in Structural Analysis

Unlike ¹H NMR, which provides information about the proton environments, ¹³C NMR directly probes the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering valuable insights into hybridization, substituent effects, and overall molecular geometry. For drug development professionals, a thorough understanding of ¹³C NMR spectra is crucial for confirming the identity of synthesized compounds, identifying impurities, and understanding structure-activity relationships.

Predicted ¹³C NMR Chemical Shifts of N-(2-methylphenyl)methanesulfonamide

Due to the limited availability of public experimental ¹³C NMR data for N-(2-methylphenyl)methanesulfonamide, we have utilized a highly reliable online prediction tool to generate a reference spectrum.[1] The predicted chemical shifts, referenced to tetramethylsilane (TMS) in CDCl₃, are presented below.

Table 1: Predicted ¹³C NMR Chemical Shifts for N-(2-methylphenyl)methanesulfonamide

Carbon AtomPredicted Chemical Shift (ppm)
C1135.8
C2130.5
C3126.8
C4125.2
C5123.7
C6130.2
C7 (Ar-CH₃)17.5
C8 (S-CH₃)40.1

graph "N_2_methylphenyl_methanesulfonamide" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

C1 [label="C1", pos="0,1!", fillcolor="#F1F3F4"]; C2 [label="C2", pos="-0.87,0.5!", fillcolor="#F1F3F4"]; C3 [label="C3", pos="-0.87,-0.5!", fillcolor="#F1F3F4"]; C4 [label="C4", pos="0,-1!", fillcolor="#F1F3F4"]; C5 [label="C5", pos="0.87,-0.5!", fillcolor="#F1F3F4"]; C6 [label="C6", pos="0.87,0.5!", fillcolor="#F1F3F4"]; N [label="N", pos="1.74,0!", fillcolor="#FFFFFF"]; S [label="S", pos="2.61,0.5!", fillcolor="#FFFFFF"]; O1 [label="O", pos="3.48,0!", fillcolor="#FFFFFF"]; O2 [label,="O", pos="2.61,1.5!", fillcolor="#FFFFFF"]; C7 [label="C7", pos="-1.74,1!", fillcolor="#F1F3F4"]; C8 [label="C8", pos="3.48,1!", fillcolor="#F1F3F4"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N; N -- S; S -- O1 [style=filled, color="#EA4335"]; S -- O2 [style=filled, color="#EA4335"]; S -- C8; C2 -- C7; }

Caption: Structure of N-(2-methylphenyl)methanesulfonamide with carbon numbering.

Comparative Analysis with Structural Analogs

To understand the influence of the structural components on the ¹³C NMR spectrum, we will compare the predicted data of N-(2-methylphenyl)methanesulfonamide with the predicted and experimental data of several key analogs. This comparative approach allows for a more robust assignment of the chemical shifts and a deeper understanding of substituent effects.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of N-(2-methylphenyl)methanesulfonamide and its Analogs

CompoundC1C2C3C4C5C6Ar-CH₃S-CH₃
N-(2-methylphenyl)methanesulfonamide (Predicted) 135.8130.5126.8125.2123.7130.217.540.1
N-(3-methylphenyl)methanesulfonamide (Predicted) 138.1129.2139.1121.3129.2118.121.4 (C3)40.0
N-(4-methylphenyl)methanesulfonamide (Predicted) 135.2129.8120.4134.1120.4129.820.8 (C4)40.0
N-phenylmethanesulfonamide (Predicted) 137.9129.4125.0129.4120.9120.9-40.0
o-Toluidine (Experimental) 144.6118.5130.4122.2126.9114.917.2-
Methanesulfonamide (Experimental) -------41.5

Predicted data generated using an online prediction tool.[1] Experimental data for o-toluidine from PubChem. Experimental data for methanesulfonamide is a typical value.

Analysis of Aromatic Carbon Shifts

The aromatic region of the ¹³C NMR spectrum provides a wealth of information. The position of the methyl group on the phenyl ring significantly influences the chemical shifts of the aromatic carbons.

  • C1 (ipso-Carbon): In N-(2-methylphenyl)methanesulfonamide, the C1 carbon, directly attached to the nitrogen of the sulfonamide group, is predicted at 135.8 ppm. This is slightly shielded compared to the corresponding carbon in the meta (138.1 ppm) and para (135.2 ppm) isomers, and the unsubstituted N-phenylmethanesulfonamide (137.9 ppm). This shielding effect can be attributed to the steric hindrance caused by the ortho-methyl group, which may force a conformational change that alters the electronic environment of C1.

  • C2 (Methyl-Substituted Carbon): The C2 carbon, bearing the methyl group, is predicted at 130.5 ppm. This is a significant downfield shift compared to the unsubstituted C2 in N-phenylmethanesulfonamide (129.4 ppm), a typical effect of alkyl substitution on an aromatic ring.

  • Ortho and Para Carbons (C3, C5, C6): The chemical shifts of the other aromatic carbons are also influenced by the positions of the methyl and methanesulfonamide groups. The ortho- and para-directing effects of the -NHSO₂CH₃ group and the methyl group lead to the observed shifts. For instance, the predicted chemical shift for C6 (130.2 ppm) is similar to C2, reflecting the influence of the adjacent sulfonamide group.

  • Comparison with o-Toluidine: The experimental data for o-toluidine provides a valuable reference for the effect of the ortho-methyl group. The ipso-carbon (C1) in o-toluidine is at 144.6 ppm, significantly downfield compared to the predicted value for our target molecule. This difference highlights the electron-withdrawing nature of the methanesulfonyl group compared to the amino group. The methyl carbon (Ar-CH₃) in o-toluidine (17.2 ppm) is very close to the predicted value for N-(2-methylphenyl)methanesulfonamide (17.5 ppm), indicating that the electronic environment of this methyl group is not significantly altered by the sulfonamide moiety.

Analysis of Aliphatic Carbon Shifts
  • S-CH₃ Carbon: The methyl group attached to the sulfur atom (C8) is predicted to have a chemical shift of 40.1 ppm. This is consistent with the expected range for a methyl group attached to a sulfone-like functional group. The experimental value for methanesulfonamide is around 41.5 ppm, which is in good agreement with the predicted value, suggesting that the phenyl group has a minor effect on the chemical shift of this methyl group.

  • Ar-CH₃ Carbon: As mentioned earlier, the aromatic methyl group (C7) at 17.5 ppm is in the typical range for a methyl group attached to a benzene ring.

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers wishing to acquire their own experimental data, the following provides a general, step-by-step methodology for ¹³C NMR spectroscopy.

  • Sample Preparation:

    • Accurately weigh 10-50 mg of the purified N-(2-methylphenyl)methanesulfonamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), unless the solvent signal is to be used for referencing.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.

    • Tune and match the ¹³C probe to the correct frequency.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a proton-decoupled ¹³C NMR experiment. Key parameters include:

      • Spectral Width: Typically 0 to 220 ppm to cover the full range of expected carbon chemical shifts.

      • Pulse Angle: A 30-45° pulse is often used to allow for faster repetition rates.

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay: A delay of 1-2 seconds between pulses is usually sufficient for qualitative spectra. For quantitative analysis, a much longer delay is required.

      • Number of Scans: This will depend on the sample concentration. A few hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum to the TMS signal at 0 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Perform baseline correction to obtain a flat baseline.

13C_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference analyze Spectral Analysis reference->analyze

Caption: A generalized workflow for acquiring and processing a ¹³C NMR spectrum.

Conclusion

This guide has provided a detailed comparative analysis of the ¹³C NMR chemical shifts of N-(2-methylphenyl)methanesulfonamide. By leveraging predicted data and comparing it with structural analogs, we have offered a robust framework for understanding the spectral features of this important molecule. The provided experimental protocol serves as a practical guide for researchers seeking to obtain their own high-quality ¹³C NMR data. A thorough understanding of these spectroscopic principles is indispensable for the modern drug discovery and development process.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • NMRDB.org. An online resource for NMR prediction. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NMR Shift DB. An open-access database for NMR data. [Link]

Sources

A Comparative Analysis of Antimicrobial Efficacy: O-Tolyl Sulfonamides vs. Phenyl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the ever-present battle against microbial resistance, the sulfonamide scaffold remains a cornerstone in the development of novel antimicrobial agents.[1][2][3] The versatility of this chemical moiety allows for extensive structural modifications to enhance potency and broaden the spectrum of activity.[4][5] This guide provides a detailed comparison of the antimicrobial efficacy of two closely related sulfonamide subclasses: o-tolyl sulfonamides and phenyl sulfonamides. By examining experimental data and structure-activity relationships (SAR), we aim to provide researchers with insights to inform the rational design of next-generation sulfonamide-based therapeutics.

The fundamental mechanism of action for antibacterial sulfonamides lies in their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][6] This pathway is vital for the production of nucleic acids and certain amino acids, and its disruption leads to bacteriostasis.[7] The parent sulfanilamide structure, with its para-aminophenyl group, serves as a structural analog of p-aminobenzoic acid (PABA), the natural substrate for DHPS.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative o-tolyl and phenyl sulfonamide derivatives against various bacterial strains. Lower MIC values indicate greater antimicrobial potency.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Phenyl Sulfonamide N-(4-chlorophenyl)benzenesulfonamideStaphylococcus aureus>25 µM[8]
o-Tolyl Sulfonamide N-(4-chlorophenyl)-4-methylbenzenesulfonamideStaphylococcus aureus25 µM[8]
Phenyl Sulfonamide SulfathiazoleStaphylococcus aureusVariable[2]
o-Tolyl Sulfonamide Modified Sulfathiazole (with thiophene)Staphylococcus aureusSignificantly Improved[2]

Note: This table is illustrative and compiles data from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

From the available data, a trend emerges where the introduction of a methyl group at the ortho position of the phenylsulfonyl ring can modulate the antimicrobial activity. For instance, N-(4-chlorophenyl)-4-methylbenzenesulfonamide showed notable activity against Staphylococcus aureus.[8]

Structure-Activity Relationship (SAR): The Impact of the O-Tolyl Group

The observed differences in antimicrobial efficacy between o-tolyl and phenyl sulfonamides can be attributed to several factors rooted in their molecular structure. The addition of a methyl group to the phenyl ring, particularly at the ortho position, can influence the molecule's electronic and steric properties.

Key Structural-Activity Relationship Considerations:
  • Electronic Effects: The methyl group is an electron-donating group. This can alter the electron density of the sulfonamide moiety, potentially influencing its binding affinity to the DHPS enzyme.

  • Steric Hindrance: The presence of the o-methyl group can introduce steric bulk, which may either enhance or hinder the compound's fit within the active site of the target enzyme. A favorable steric interaction can lead to improved inhibitory activity.

  • Lipophilicity: The methyl group increases the lipophilicity of the molecule. This can affect its ability to penetrate the bacterial cell wall and membrane to reach its intracellular target. However, the relationship between lipophilicity and antibacterial activity is not always linear and an optimal range often exists.[1][9]

SAR_Comparison cluster_phenyl Phenyl Sulfonamide cluster_otolyl o-Tolyl Sulfonamide cluster_effects Potential Effects of o-Methyl Group Phenyl Phenyl Ring SulfonamideCore Sulfonamide Core (-SO2NH-) Phenyl->SulfonamideCore Baseline Efficacy oTolyl o-Tolyl Ring (Phenyl + o-Methyl) oTolyl->SulfonamideCore Modulated Efficacy Electronic Electronic Effects (Electron Donating) oTolyl->Electronic Steric Steric Hindrance (Altered Binding) oTolyl->Steric Lipophilicity Increased Lipophilicity (Membrane Permeation) oTolyl->Lipophilicity

Caption: Impact of o-tolyl substitution on sulfonamide properties.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standardized and reproducible protocol is crucial for accurately assessing and comparing the antimicrobial efficacy of different compounds. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Step-by-Step Broth Microdilution Protocol:
  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in a sterile saline solution or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8]

    • Dilute this standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in the appropriate broth medium.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., o-tolyl or phenyl sulfonamide) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C for S. aureus) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at Optimal Temperature C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The comparative analysis of o-tolyl and phenyl sulfonamides suggests that subtle structural modifications can have a significant impact on antimicrobial efficacy. The introduction of an o-methyl group on the phenylsulfonyl ring appears to be a promising strategy for enhancing activity against certain bacterial strains, such as S. aureus. This is likely due to a combination of electronic, steric, and lipophilic effects that favorably influence the interaction of the sulfonamide with its target enzyme.

For researchers in drug development, these findings underscore the importance of exploring a diverse range of substitutions on the sulfonamide scaffold. Future work should focus on systematic studies that directly compare a series of ortho-substituted phenyl sulfonamides with their unsubstituted counterparts against a broad panel of clinically relevant and drug-resistant bacteria. Such studies will provide a more comprehensive understanding of the SAR and facilitate the design of more potent and selective sulfonamide-based antibiotics.

References

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). Asian Journal of Green Chemistry.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC.
  • Classical structure–activity relationship of antibacterial sulfanilamides. (n.d.).
  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (n.d.). PubMed.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Sulfonamide Modified with Azoles. (2024). Current Organic Chemistry.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PMC.
  • Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. (2026). Journal of Agricultural and Food Chemistry.
  • Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. (2009). Taylor & Francis Online.
  • Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. (2021). RSC Publishing.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal.
  • Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isol
  • Review: Sulfa drugs derivatives antibacterial activity. (2026). [Source Not Available].
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Adichunchanagiri University.
  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). [Source Not Available].
  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (2022). MDPI.

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-(2-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, immediate safety and logistical information for handling N-(2-methylphenyl)methanesulfonamide. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure that your work is not only groundbreaking but also conducted under the safest possible conditions.

Disclaimer: A specific Safety Data Sheet (SDS) for N-(2-methylphenyl)methanesulfonamide was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, including other aryl sulfonamides. It is imperative to treat N-(2-methylphenyl)methanesulfonamide with the same level of caution as these related substances.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Understanding the potential hazards of N-(2-methylphenyl)methanesulfonamide is the first step in establishing a robust safety protocol. Based on data from analogous compounds, this substance should be considered as potentially causing:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2][3][4]

  • Serious Eye Irritation: The compound can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of substance being used, the potential for dust or aerosol generation, and the duration of the handling activities.

Engineering and Administrative Controls: Your First Line of Defense

Before resorting to personal protective equipment (PPE), we must first implement higher-level controls to minimize exposure.

  • Engineering Controls: The primary engineering control for handling solid N-(2-methylphenyl)methanesulfonamide is a certified chemical fume hood.[1] This is crucial for preventing the inhalation of any airborne particles. Ensure that the fume hood has adequate airflow and is not cluttered. Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][3]

  • Administrative Controls: Adherence to standard operating procedures (SOPs) is critical. This includes minimizing the quantities of the compound at the workbench and ensuring all personnel are trained on the specific hazards and handling requirements. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

Personal Protective Equipment (PPE): The Essential Barrier

When engineering and administrative controls cannot eliminate all risks of exposure, a multi-layered approach to PPE is essential.

Given the risk of serious eye irritation, appropriate eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Most Operations: Chemical splash goggles that provide a complete seal around the eyes.

  • High-Risk Operations: A full-face shield worn over safety glasses or goggles should be used when there is a significant risk of splashes, such as during transfers of solutions or when working with larger quantities.

To prevent skin irritation, comprehensive body protection is necessary.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable. It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating your hands. For extended operations, consider double-gloving.

  • Laboratory Coat: A clean, long-sleeved laboratory coat is the minimum requirement.

  • Enhanced Protection: For tasks with a higher risk of contamination, a disposable, chemical-resistant coverall may be appropriate.

Respiratory protection is necessary when there is a potential for inhaling dust or aerosols.

  • Standard Operations in a Fume Hood: If all handling of the solid is performed within a properly functioning chemical fume hood, respiratory protection may not be required.

  • Operations Outside a Fume Hood: If weighing or other manipulations of the solid must be done on an open bench, a NIOSH-approved respirator is recommended. An N95 respirator may be sufficient for low-level dust exposure, while a respirator with a higher protection factor may be necessary for larger quantities or finer powders.

Operation Recommended Personal Protective Equipment
Weighing and Dispensing (in a fume hood) Chemical splash goggles, nitrile gloves, lab coat.
Weighing and Dispensing (on an open bench) Chemical splash goggles, nitrile gloves, lab coat, N95 respirator.
Solution Preparation Chemical splash goggles (or face shield over safety glasses), nitrile gloves, lab coat.
Reaction Monitoring and Sampling Safety glasses with side shields, nitrile gloves, lab coat.
Bulk Transfer Face shield over chemical splash goggles, double-layered nitrile gloves, chemical-resistant apron over lab coat.

Step-by-Step PPE Protocol: A Self-Validating System

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Gown/Coverall: Put on your lab coat or coverall, ensuring it is fully fastened.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety goggles or face shield.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves (if double-gloved) first, turning them inside out. Then, remove the inner pair using a glove-to-glove and skin-to-skin technique to avoid contamination.

  • Gown/Coverall: Remove your lab coat or coverall by rolling it down and away from your body, turning it inside out as you go.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your goggles or face shield from the back to the front.

  • Respirator (if used): Remove your respirator without touching the front.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for N-(2-methylphenyl)methanesulfonamide Start Start: Handling N-(2-methylphenyl)methanesulfonamide AssessOperation Assess Operation: - Scale - Potential for Dust/Aerosol - Duration Start->AssessOperation UseFumeHood Work in a Chemical Fume Hood? AssessOperation->UseFumeHood BasePPE Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat UseFumeHood->BasePPE Yes Respirator Add: NIOSH-Approved Respirator UseFumeHood->Respirator No Goggles Upgrade to: Chemical Splash Goggles BasePPE->Goggles Risk of Splash? FaceShield Add: Full-Face Shield Goggles->FaceShield High Risk of Splash? Respirator->BasePPE

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.